molecular formula C15H18ClN3O2 B6946938 N-(1,3-benzodioxol-5-ylmethyl)-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]ethanamine

N-(1,3-benzodioxol-5-ylmethyl)-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]ethanamine

Cat. No.: B6946938
M. Wt: 307.77 g/mol
InChI Key: NTWRXYVNIBHVLV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]ethanamine is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole ring and a chloromethylpyrazole moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-3-19(9-13-12(16)7-17-18(13)2)8-11-4-5-14-15(6-11)21-10-20-14/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWRXYVNIBHVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C1)OCO2)CC3=C(C=NN3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]ethanamine typically involves a multi-step process:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Chloromethylation of Pyrazole: The pyrazole ring is chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

    Coupling Reaction: The benzodioxole intermediate is then coupled with the chloromethylpyrazole under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen or nitro groups into the aromatic ring.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]ethanamine exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways Involved: Modulation of signaling pathways, such as those involving neurotransmitters or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-ethanamine
  • N-(4-chloro-2-methylpyrazol-3-yl)methyl-ethanamine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]ethanamine stands out due to its unique combination of a benzodioxole ring and a chloromethylpyrazole moiety, which imparts distinct chemical and biological properties compared to its analogs.

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